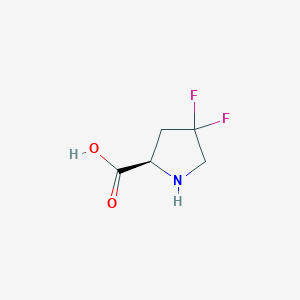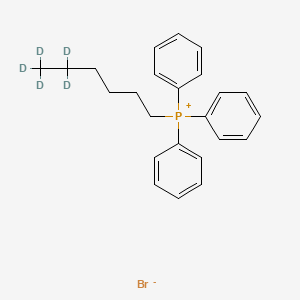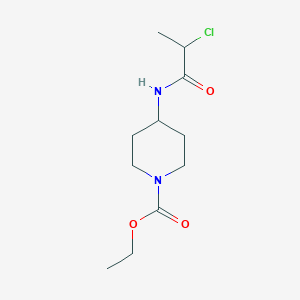
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate chlorinated acylating agents. One common method involves the acylation of ethyl 4-aminopiperidine-1-carboxylate with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanamido group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of ethyl 4-aminopiperidine-1-carboxylate and 2-chloropropanoic acid.
Reduction: Formation of ethyl 4-(2-hydroxypropanamido)piperidine-1-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Explored for its potential pharmacological properties, including its use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is not well-documented. it is likely to interact with biological targets through its amide and ester functionalities. These groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can be compared with other piperidinecarboxylates and related compounds:
Ethyl 4-aminopiperidine-1-carboxylate: Lacks the chloropropanamido group, making it less reactive in substitution reactions.
Ethyl 4-(2-chloroacetamido)piperidine-1-carboxylate: Similar structure but with a chloroacetamido group instead of chloropropanamido, which may affect its reactivity and biological activity.
Ethyl 4-(2-bromoacetamido)piperidine-1-carboxylate: Contains a bromoacetamido group, which can undergo different substitution reactions compared to the chloro derivative.
This compound stands out due to its specific chloropropanamido group, which imparts unique reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H19ClN2O3 |
|---|---|
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
ethyl 4-(2-chloropropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19ClN2O3/c1-3-17-11(16)14-6-4-9(5-7-14)13-10(15)8(2)12/h8-9H,3-7H2,1-2H3,(H,13,15) |
Clé InChI |
LUCWIXIGXAKJCL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
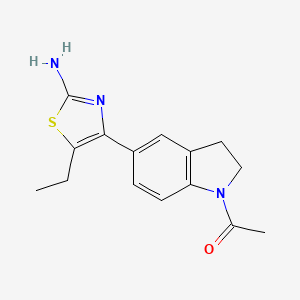
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)

![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)

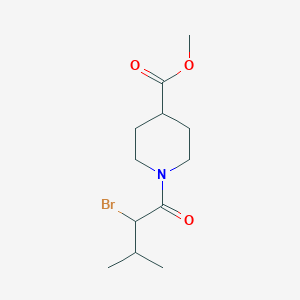

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)


